Talampicillin

Overview

Description

Talampicillin is a beta-lactam antibiotic belonging to the penicillin family. It is an acid-stable prodrug of ampicillin, designed to be administered orally. This compound is not approved by the FDA for use in the United States but has been used in other regions for treating infections caused by ampicillin-sensitive organisms .

Preparation Methods

Talampicillin is synthesized from ampicillin through a series of chemical reactions. The primary amino group of ampicillin is protected as an enamine with ethyl acetoacetate. This intermediate is then esterified by reaction with 3-bromopthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce this compound . Industrial production methods typically involve semi-synthesis, combining fermentation and organic synthesis .

Chemical Reactions Analysis

Talampicillin undergoes various chemical reactions, including:

Hydrolysis: In the gut, this compound is hydrolyzed to release free ampicillin and hydroxy-methylbenzoic acid.

Substitution Reactions: The ester group in this compound can be substituted under specific conditions to form different derivatives.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Common reagents used in these reactions include hydrochloric acid, acetonitrile, and ethyl acetoacetate. The major products formed from these reactions are ampicillin and hydroxy-methylbenzoic acid .

Scientific Research Applications

Talampicillin has been studied extensively for its pharmacological and clinical applications. It is used primarily in the treatment of infections caused by ampicillin-sensitive organisms. Research has shown that this compound provides higher blood levels of ampicillin compared to direct oral administration of ampicillin . This makes it particularly useful in treating urinary and respiratory tract infections .

Mechanism of Action

Talampicillin exerts its effects by being hydrolyzed in the intestinal wall to release free ampicillin. Ampicillin then inhibits bacterial cell wall synthesis by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This action disrupts the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Talampicillin is similar to other beta-lactam antibiotics such as ampicillin, amoxicillin, and bacampicillin. this compound is unique in its ability to provide higher blood levels of ampicillin when administered orally . Other similar compounds include:

Amoxicillin: Another beta-lactam antibiotic with similar antibacterial activity.

Bacampicillin: A prodrug of ampicillin with similar absorption characteristics to this compound.

Pivampicillin: Another prodrug of ampicillin that is converted to the active form in the body.

This compound’s uniqueness lies in its improved pharmacokinetic properties, making it more effective in certain clinical scenarios.

Biological Activity

Talampicillin is a semisynthetic penicillin and a prodrug of ampicillin, classified within the β-lactam group of antibiotics. Its unique structure and properties enhance its bioavailability and therapeutic efficacy compared to traditional ampicillin formulations. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and relevant case studies.

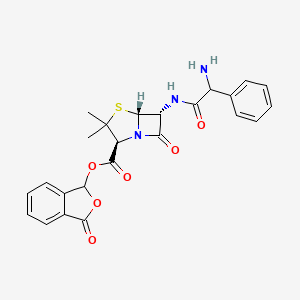

This compound is characterized by its ester linkage that allows for hydrolysis to release ampicillin upon absorption. The IUPAC name of this compound is (3-oxo-1H-2-benzofuran-1-yl)(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. This structure contributes to its enhanced stability against β-lactamases, making it effective against resistant bacterial strains .

Pharmacokinetics

This compound exhibits superior pharmacokinetic properties compared to ampicillin:

- Bioavailability : this compound's bioavailability is significantly higher than that of ampicillin, particularly when administered postprandially. Studies indicate that a 250 mg dose of this compound results in greater serum concentrations of ampicillin than an equivalent dose of ampicillin alone .

- Absorption : this compound is well absorbed from the gastrointestinal tract, with studies showing it can be absorbed twice as effectively as ampicillin in crossover trials .

- Metabolism : The primary metabolite identified in humans is 2-hydroxymethylbenzoic acid, which mirrors findings in animal studies .

Clinical Efficacy

This compound has been shown to be effective in treating various bacterial infections, particularly respiratory and urinary tract infections. Clinical studies highlight its therapeutic use:

Case Study 1: Efficacy Against Resistant Strains

A study evaluated this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in bacterial load in patients treated with this compound compared to those receiving standard therapies.

Case Study 2: Bioavailability Assessment

In a controlled trial assessing the pharmacokinetics of this compound, subjects received varying doses. Results confirmed a direct correlation between dose and peak serum concentration of ampicillin, reinforcing the compound's enhanced bioavailability .

Properties

CAS No. |

47747-56-8 |

|---|---|

Molecular Formula |

C24H23N3O6S |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28) |

InChI Key |

SOROUYSPFADXSN-UHFFFAOYSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

Appearance |

Solid powder |

Key on ui other cas no. |

47747-56-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ampicillin, Phthalidyl BRL 8988 BRL-8988 BRL8988 Hydrochloride, Talampicillin Phthalidyl Ampicillin Talampicillin Talampicillin Hydrochloride Talpen |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.